molecular formula C7H3Cl2FO B1585738 3-Chloro-2-fluorobenzoyl chloride CAS No. 85345-76-2

3-Chloro-2-fluorobenzoyl chloride

Cat. No. B1585738
CAS RN: 85345-76-2
M. Wt: 193 g/mol
InChI Key: VBYJOUAMJITBNL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It has an average mass of 193.003 Da and a monoisotopic mass of 191.954498 Da . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluorobenzoyl chloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a carbonyl chloride group . The exact conformational structure is not provided in the search results.


Physical And Chemical Properties Analysis

3-Chloro-2-fluorobenzoyl chloride has a refractive index of 1.5370, a boiling point of 202-203 °C, and a density of 1.451 g/mL at 25 °C . It is sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents .

Scientific Research Applications

Synthesis and Material Science

One significant application of 3-Chloro-2-fluorobenzoyl chloride and similar compounds is in the field of material science and organic synthesis. For instance, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride demonstrates the practicality and high yield of chloro-fluoro-benzoyl derivatives in creating complex molecules, highlighting their importance in developing pharmaceuticals and advanced materials (Su Wei-ke, 2008). Such compounds are pivotal in synthesizing new molecules with potential biological activities or unique material properties.

Molecular Structure Analysis

The detailed understanding of molecular structures, including those of chloro and fluoro substituted benzoyl chlorides, is crucial for designing compounds with desired physical and chemical properties. Investigations into the gas-phase molecular structures of similar compounds provide insights into how substituents like chlorine and fluorine influence molecular behavior, stability, and reactivity. For example, the study on 2-fluorobenzoyl chloride and its analogs offers valuable data on molecular conformations, aiding in the rational design of new compounds for specific applications (T. Johansen et al., 2013).

Catalysis and Reaction Mechanisms

Compounds featuring chloro and fluoro groups are often explored for their roles in catalysis and reaction mechanisms. For instance, the study of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, showcases the synthetic versatility and antimicrobial potential of fluoro-substituted compounds. Such research underlines the broader applicability of chloro-fluoro derivatives in medicinal chemistry, emphasizing their role in developing new antibiotics and understanding their mechanisms of action (D. B. Janakiramudu et al., 2017).

Safety And Hazards

3-Chloro-2-fluorobenzoyl chloride is classified as a flammable liquid and skin corrosive . It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYJOUAMJITBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378583
Record name 3-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorobenzoyl chloride

CAS RN

85345-76-2
Record name 3-Chloro-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluorobenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Chloro-2-fluorobenzoic acid (10.0 g, 0.06 mol), thionyl chloride (31 ml, 50 g, 0.4 mol) and dry toluene (40 ml) were heated at reflux for 3 h. The solution was cooled and the volatiles were removed in vacuo. The residue was azeotroped with toluene (2×30 ml) to give the product (11.5 g) as a clear yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P González-Naranjo, N Pérez-Macias, C Pérez… - European Journal of …, 2019 - Elsevier
Multitarget cannabinoids could be a promising therapeutic strategic to fight against Alzheimer's disease. In this sense, our group has developed a new family of indazolylketones with …
Number of citations: 17 www.sciencedirect.com

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